1-Benzyl-N-isobutylpiperidin-4-amine 1-Benzyl-N-isobutylpiperidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13332925
InChI: InChI=1S/C16H26N2/c1-14(2)12-17-16-8-10-18(11-9-16)13-15-6-4-3-5-7-15/h3-7,14,16-17H,8-13H2,1-2H3
SMILES: CC(C)CNC1CCN(CC1)CC2=CC=CC=C2
Molecular Formula: C16H26N2
Molecular Weight: 246.39 g/mol

1-Benzyl-N-isobutylpiperidin-4-amine

CAS No.:

Cat. No.: VC13332925

Molecular Formula: C16H26N2

Molecular Weight: 246.39 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-N-isobutylpiperidin-4-amine -

Specification

Molecular Formula C16H26N2
Molecular Weight 246.39 g/mol
IUPAC Name 1-benzyl-N-(2-methylpropyl)piperidin-4-amine
Standard InChI InChI=1S/C16H26N2/c1-14(2)12-17-16-8-10-18(11-9-16)13-15-6-4-3-5-7-15/h3-7,14,16-17H,8-13H2,1-2H3
Standard InChI Key DSEDDRZWTWXAIN-UHFFFAOYSA-N
SMILES CC(C)CNC1CCN(CC1)CC2=CC=CC=C2
Canonical SMILES CC(C)CNC1CCN(CC1)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

The IUPAC name for this compound is 1-benzyl-N-(2-methylpropyl)piperidin-4-amine, reflecting its substitution pattern (Table 1) . The benzyl group (C₆H₅CH₂-) at the 1-position and the isobutylamino group (-NHCH₂CH(CH₃)₂) at the 4-position create a sterically hindered tertiary amine.

Table 1: Chemical Identity of 1-Benzyl-N-isobutylpiperidin-4-amine

PropertyValueSource
IUPAC Name1-benzyl-N-(2-methylpropyl)piperidin-4-amine
Molecular FormulaC₁₅H₂₄N₂
Molecular Weight232.36 g/mol
CAS Registry Number1155-56-2 (related analog)
Catalog Number0624CW

The piperidine ring adopts a chair conformation, with the benzyl and isobutyl groups occupying equatorial positions to minimize steric strain. The amine functionality at the 4-position provides a potential site for hydrogen bonding, which may influence biological activity .

Synthesis and Structural Analogues

While no explicit synthesis protocol for 1-Benzyl-N-isobutylpiperidin-4-amine is documented in the provided sources, analogous piperidine derivatives are typically synthesized via nucleophilic substitution or reductive amination. For example, 1-Benzyl-4-piperidone—a precursor to many bioactive piperidines—is synthesized by reacting 4-piperidone hydrochloride with benzyl bromide in the presence of potassium carbonate (yield: 89.28%) . By analogy, the target compound could be synthesized through:

  • Quaternization of 4-aminopiperidine with benzyl bromide to form 1-benzylpiperidin-4-amine.

  • Alkylation of the secondary amine with isobutyl bromide or via reductive amination using isobutyraldehyde .

Key Reaction Considerations:

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are preferred for alkylation reactions .

  • Temperature: Reactions often proceed at 60–80°C to optimize kinetics without promoting side reactions .

  • Purification: Column chromatography or crystallization (e.g., using chloroform/methanol) is employed to isolate the tertiary amine .

Physicochemical Properties

  • Solubility: Tertiary amines with aromatic and aliphatic substituents are typically soluble in organic solvents (e.g., ethanol, chloroform) but poorly soluble in water .

  • LogP: Estimated at ~4.2 for similar N-benzylpiperidines, indicating high lipophilicity .

  • Stability: Likely stable under ambient conditions but may degrade under strong acidic or oxidative environments due to the tertiary amine .

Biological Activity and Applications

Analgesic Properties

Arylpiperidine derivatives are known for multimodal pain management. The patent US10577360B2 discloses compounds like N-(1-benzylpiperidin-4-yl)-3-chloro-N-(1-phenylpyrazol-3-yl)thiophene-2-carboxamide with dual μ-opioid receptor agonist and norepinephrine reuptake inhibitor activity . The isobutyl group in 1-Benzyl-N-isobutylpiperidin-4-amine may modulate receptor affinity or metabolic stability.

CNS-Targeted Therapeutics

Piperidines frequently appear in CNS drug candidates due to their blood-brain barrier permeability. The isobutyl moiety could enhance lipophilicity, potentially improving pharmacokinetics for targets like sigma receptors or monoamine transporters .

Hazard CategoryGHS ClassificationPrecautionary MeasuresSource
Skin IrritationCategory 2Wear nitrile gloves; wash skin post-exposure
Eye IrritationCategory 2AUse safety goggles; rinse eyes for 15 min if exposed
Respiratory ToxicityCategory 3Use fume hood; avoid dust inhalation
Aquatic ToxicityChronic Category 1Prevent environmental release

The compound is classified as harmful if swallowed and may cause allergic skin reactions. Proper disposal methods include incineration or treatment via approved waste facilities .

Research Gaps and Future Directions

  • Synthetic Optimization: Detailed protocols for synthesizing 1-Benzyl-N-isobutylpiperidin-4-amine are needed, including yield optimization and stereochemical control.

  • Biological Screening: In vitro assays against viral, bacterial, and cancer cell lines would clarify its therapeutic potential.

  • Structure-Activity Relationships (SAR): Systematic modification of the benzyl and isobutyl groups could identify high-affinity analogs for specific targets .

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